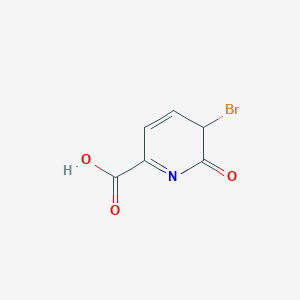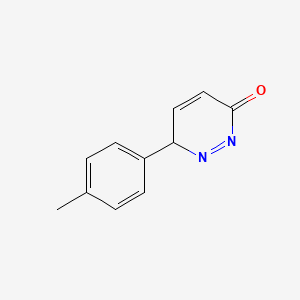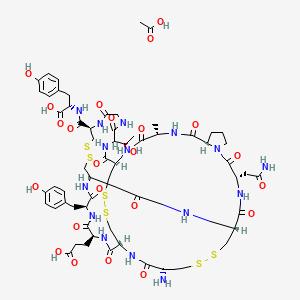![molecular formula C6H6BrN3O B12361022 6-bromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12361022.png)
6-bromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromopyrrolo[1,2-f][1,2,4]triazin-4(3H)-one is a heterocyclic compound that contains both nitrogen and bromine atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Bromopyrrolo[1,2-f][1,2,4]triazin-4(3H)-one can be synthesized through various methods. One common approach involves the nucleophile-induced rearrangement of pyrrolooxadiazines and the regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . These reactions typically require high temperatures and long reaction times, often involving microwave-assisted heating with sodium methoxide or refluxing with ethyl orthoformate .
Industrial Production Methods
While specific industrial production methods for 6-Bromopyrrolo[1,2-f][1,2,4]triazin-4(3H)-one are not widely documented, the continuous-flow synthesis approach has been adapted for similar compounds. This method involves sequential flow operations from widely available starting materials, optimizing reaction conditions to achieve higher yields and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Bromopyrrolo[1,2-f][1,2,4]triazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions often involve elevated temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
6-Bromopyrrolo[1,2-f][1,2,4]triazin-4(3H)-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives are being explored for their potential as anticancer and antiviral agents.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Bromopyrrolo[1,2-f][1,2,4]triazin-4(3H)-one involves its interaction with specific molecular targets. For example, as a tankyrase inhibitor, it binds to the enzyme’s active site, preventing its activity and thereby affecting cellular processes like Wnt signaling . The compound’s structure allows it to interact with various pathways, making it a versatile tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine: Another brominated pyrrolo[1,2,4]triazinone with similar biological activities.
6-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine: A related compound with different substitution patterns and potentially different biological activities.
Uniqueness
6-Bromopyrrolo[1,2-f][1,2,4]triazin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a versatile inhibitor make it a valuable compound in scientific research .
Properties
Molecular Formula |
C6H6BrN3O |
|---|---|
Molecular Weight |
216.04 g/mol |
IUPAC Name |
6-bromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C6H6BrN3O/c7-4-1-5-6(11)8-3-9-10(5)2-4/h1-2,9H,3H2,(H,8,11) |
InChI Key |
NOBRQTUXVUNFSD-UHFFFAOYSA-N |
Canonical SMILES |
C1NC(=O)C2=CC(=CN2N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


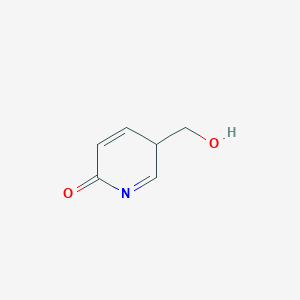
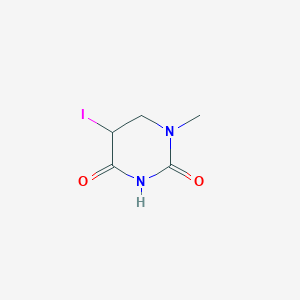
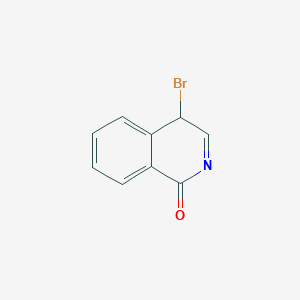
![7-Bromopyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12360945.png)
![3-(2,5-dioxopyrrol-1-yl)-N-[2-(2-hydroxyethoxy)ethyl]propanamide](/img/structure/B12360947.png)

![1-methyl-7aH-pyrazolo[4,3-b]pyridin-7-one](/img/structure/B12360968.png)

